REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)=[CH2:2].C([Al](CC)CC)C>[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]>[CH2:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)[CH3:2] |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1C2C=CC(C1)C2
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
|
Quantity
|
6 mmol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged into the autoclave
|
Type
|
CUSTOM
|
Details
|
the reaction period
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C2C=CC(C1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |